![molecular formula C12H13N3OS B1274072 1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide CAS No. 155412-95-6](/img/structure/B1274072.png)

1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

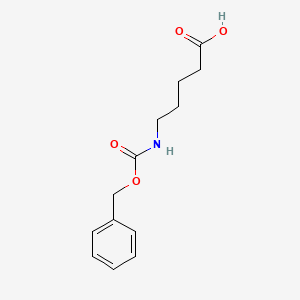

The compound 1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide is a derivative of tetrahydroisoquinoline, which is a structural motif found in a variety of biologically active compounds. The presence of the thieno[2,3-c]isoquinoline moiety suggests potential for diverse biological activities, and modifications on this scaffold could lead to compounds with interesting pharmacological properties.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives has been reported using aluminum hydride reduction of cyano-tetrahydroisoquinolines. This method provides an improved route to access 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines, which are structurally similar to the compound of interest . Although the exact synthesis of 1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide is not detailed, the methodologies applied to similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydrothieno[2,3-c]isoquinoline core, which is likely to influence its chemical behavior and interaction with biological targets. The amino group at the 1-position introduces a site for potential protonation, which could affect the compound's solubility and receptor binding characteristics at physiological pH .

Chemical Reactions Analysis

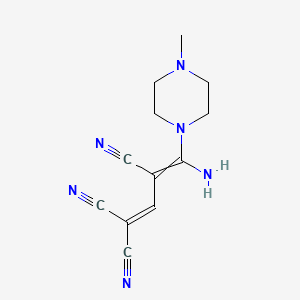

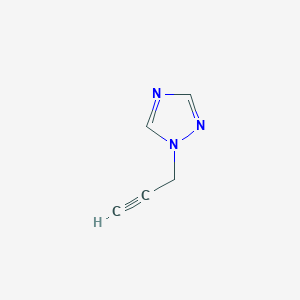

The compound is related to 1-Amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile, which has been shown to undergo nucleophilic substitution reactions to form chloro-acetylamino derivatives. These derivatives can further react to form a variety of heterocyclic compounds, including triazolopyrimidothienotetrahydroisoquinolines . This suggests that the compound of interest may also participate in similar chemical reactions, leading to a diverse array of potential derivatives with varied biological activities.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide are not provided, related compounds have been studied for their protonation behavior. The aminomethyl derivatives of tetrahydroisoquinolines are substantially monoprotonated at physiological pH, which could have implications for the compound's solubility, stability, and interaction with biological targets . The presence of the amino group and the carboxamide moiety would also influence the compound's hydrogen bonding potential and overall polarity.

Wissenschaftliche Forschungsanwendungen

Synthetic Method and Spectral Characterization

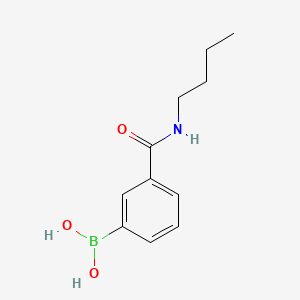

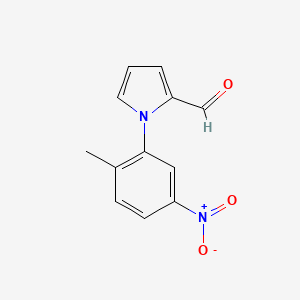

1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide has been utilized in synthetic chemistry for creating novel compounds. A study by Zaki, Radwan, and El-Dean (2017) demonstrated the acetylation of a related compound leading to the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds, which were then used to create a range of heterocyclic rings with potential pharmacological activities (Zaki, Radwan, & El-Dean, 2017).

Reactions for Heterocyclic Compound Synthesis

Another study conducted by El-Dean, Radwan, and Zaki (2010) explored the conversion of a similar compound to a variety of fused heterocyclic compounds, highlighting its versatility in synthetic organic chemistry (El-Dean, Radwan, & Zaki, 2010).

Involvement in Smiles-Type Rearrangement

The compound also plays a role in the Smiles-type rearrangement, as indicated in a study by Sirakanyan et al. (2015). This rearrangement represents a new method for synthesizing biologically interesting compounds (Sirakanyan et al., 2015).

Cytotoxic Activity Exploration

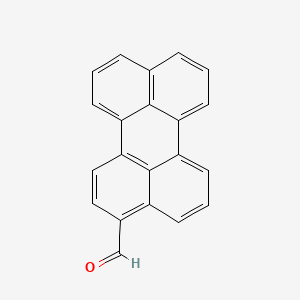

Research into carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline, as documented by Deady et al. (2000), has explored the cytotoxic activities of these derivatives, suggesting potential applications in cancer research (Deady et al., 2000).

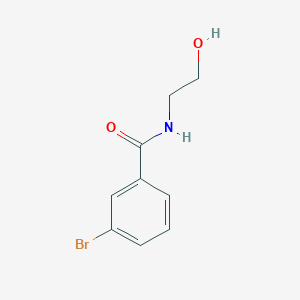

Antimicrobial Activity Investigation

A 2019 study by Zaki, El‐Dean, Radwan, and Sayed synthesized novel 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tertahydrothieno[2,3-c]isoquinolines and related heterocycles, which were then screened for antimicrobial activity, displaying promising results against various bacterial and fungal strains (Zaki, El‐Dean, Radwan, & Sayed, 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c13-9-8-7-4-2-1-3-6(7)5-15-12(8)17-10(9)11(14)16/h5H,1-4,13H2,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOMRMKWFDTOQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C3C(=C(SC3=NC=C2C1)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388133 |

Source

|

| Record name | 1-amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide | |

CAS RN |

155412-95-6 |

Source

|

| Record name | 1-amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274005.png)

![4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1274014.png)

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)